![molecular formula C7H5FN2O2S B2367295 咪唑并[1,5-a]吡啶-3-磺酰氟 CAS No. 1936147-32-8](/img/structure/B2367295.png)
咪唑并[1,5-a]吡啶-3-磺酰氟
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Imidazo[1,5-a]pyridine-3-sulfonyl fluoride is a chemical compound with the molecular formula C₇H₅FN₂O₂S. It belongs to the class of imidazo[1,5-a]pyridine derivatives, which are known for their unique chemical structure and versatility.
科学研究应用
Imidazo[1,5-a]pyridine-3-sulfonyl fluoride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
作用机制
Target of Action
Imidazo[1,5-a]pyridine-3-sulfonyl fluoride is a complex compound with a significant structural component of a large number of agrochemicals and pharmaceuticals . .
Mode of Action
Compounds with the imidazo[1,5-a]pyridine scaffold are known for their unique chemical structure and versatility, optical behaviors, and biological properties .
Biochemical Pathways
It’s worth noting that imidazo[1,5-a]pyridine-based compounds have been used as cell membrane probes, which could indicate their involvement in cellular signaling pathways .
Result of Action
Imidazo[1,5-a]pyridine-based compounds have shown remarkable photophysical properties, making them suitable candidates as cell membrane probes .
Action Environment
It’s worth noting that the photophysical features of imidazo[1,5-a]pyridine-based compounds have been investigated in several organic solvents .
生化分析
Biochemical Properties
Imidazopyridine derivatives are known to interact with a variety of enzymes, proteins, and other biomolecules . They have been shown to influence many cellular pathways necessary for the proper functioning of cells .
Cellular Effects
Imidazopyridine derivatives have been reported to have significant effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Imidazopyridine derivatives have been shown to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Imidazopyridine derivatives have been used as fluorescent probes in liposome models, showing successful intercalation in the lipid bilayer .
Metabolic Pathways
Imidazopyridine derivatives are known to influence many cellular pathways necessary for the proper functioning of cells .
Transport and Distribution
Imidazopyridine derivatives have been shown to be suitable candidates as cell membrane probes due to their compact shape and remarkable photophysical properties .
Subcellular Localization
Imidazopyridine derivatives have been used as fluorescent probes in liposome models, showing successful intercalation in the lipid bilayer .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,5-a]pyridine-3-sulfonyl fluoride typically involves the cyclocondensation of 2-aminopyridine with appropriate sulfonyl fluoride precursors. One common method includes the use of molecular iodine (I₂) as a catalyst in the presence of sodium acetate (NaOAc) to facilitate the oxidative annulation of 2-pyridyl ketones and alkylamines . This reaction proceeds under mild conditions and provides good yields of the desired product.
Industrial Production Methods
Industrial production of imidazo[1,5-a]pyridine-3-sulfonyl fluoride may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and purity .
化学反应分析
Types of Reactions
Imidazo[1,5-a]pyridine-3-sulfonyl fluoride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonyl fluoride group to other functional groups.
Substitution: Nucleophilic substitution reactions can replace the sulfonyl fluoride group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various sulfonyl derivatives, amines, alcohols, and thiols, depending on the specific reaction conditions and reagents used .
相似化合物的比较
Imidazo[1,5-a]pyridine-3-sulfonyl fluoride can be compared with other imidazo[1,5-a]pyridine derivatives, such as:
Imidazo[1,2-a]pyridine: Known for its use in the development of covalent inhibitors and anticancer agents.
Imidazo[4,5-b]pyridine: Studied for its potential as a fluorescent probe and sensor.
The uniqueness of imidazo[1,5-a]pyridine-3-sulfonyl fluoride lies in its sulfonyl fluoride group, which imparts distinct reactivity and biological activity compared to other derivatives .
属性
IUPAC Name |
imidazo[1,5-a]pyridine-3-sulfonyl fluoride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2O2S/c8-13(11,12)7-9-5-6-3-1-2-4-10(6)7/h1-5H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVANUFYYLMJYNP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=C(N2C=C1)S(=O)(=O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![methyl 4-[4-(4-fluorophenyl)piperazin-1-yl]-3-nitrobenzoate](/img/structure/B2367213.png)
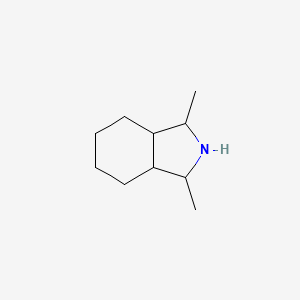
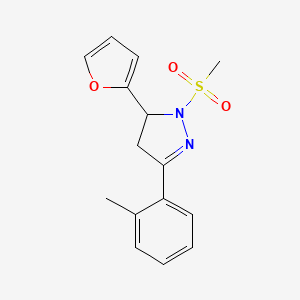
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2367219.png)
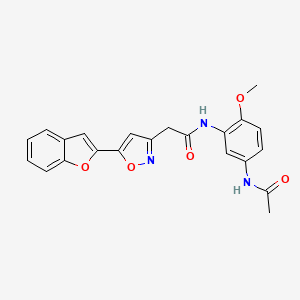
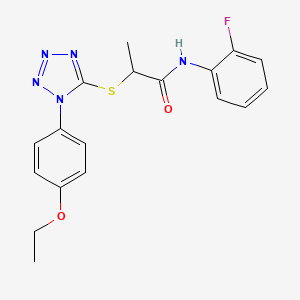
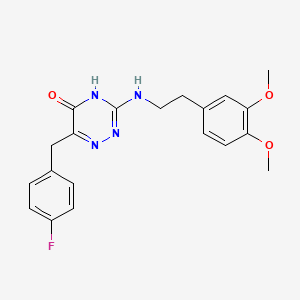
![N-(2-cyano-3-methylbutan-2-yl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2367223.png)
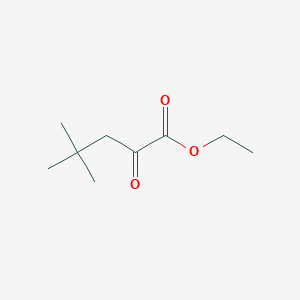
![Methyl (3S,4aR,8aS)-2,3,4,4a,5,7,8,8a-octahydro-1H-pyrano[4,3-b]pyridine-3-carboxylate;hydrochloride](/img/structure/B2367227.png)
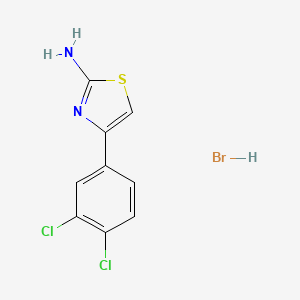
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B2367233.png)
![2-chloro-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2367234.png)
![2-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)isoindoline-1,3-dione](/img/structure/B2367235.png)
